molecular formula C7H4BrFO2 B195145 4-Bromo-2-fluorobenzoic acid CAS No. 112704-79-7

4-Bromo-2-fluorobenzoic acid

Cat. No.: B195145
CAS No.: 112704-79-7
M. Wt: 219.01 g/mol
InChI Key: ZQQSRVPOAHYHEL-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzoic acid (C₇H₄BrFO₂, MW: 219.01) is a halogenated benzoic acid derivative with bromine at the para-position (C4) and fluorine at the ortho-position (C2) . It is widely used in organic synthesis, particularly in palladium-mediated cross-coupling reactions (e.g., Suzuki, Heck) to construct biaryl intermediates for pharmaceuticals and agrochemicals . Its electron-withdrawing substituents (Br and F) enhance reactivity in nucleophilic substitutions and direct regioselectivity in coupling reactions . The compound is commercially available with a purity of ≥98% and is classified as WGK 3 (high water hazard) .

Preparation Methods

Catalytic Oxidation of 4-Bromo-2-fluorotoluene

Reaction Overview

The industrial synthesis of 4-bromo-2-fluorobenzoic acid begins with 4-bromo-2-fluorotoluene, which undergoes oxidation to convert the methyl group into a carboxylic acid. This method employs a cobalt(II)-catalyzed system under oxygen pressure, aligning with green chemistry principles by minimizing waste and hazardous reagents .

Reagents and Conditions

  • Substrate : 4-Bromo-2-fluorotoluene (25 g, 132.3 mmol)

  • Catalyst : Cobalt(II) diacetate tetrahydrate (Co(OAc)₂·4H₂O, 1.6 g, 6.5 mmol)

  • Initiator : 2,2'-Azobis(isobutyronitrile) (AIBN, 521 mg, 3.2 mmol)

  • Additive : Sodium bromide (NaBr, 449 mg, 4.4 mmol)

  • Solvent : Acetic acid (HOAc, 250 mL)

  • Temperature : 130°C

  • Pressure : 1.2 MPa oxygen

  • Residence Time : 1.5 hours

The reaction proceeds in a continuous flow system, enhancing scalability and reproducibility .

Workup and Isolation

Post-reaction, the mixture is quenched with water (375 mL), and the pH is adjusted to 12–14 using NaOH. The aqueous phase is extracted with methyl tert-butyl ether (MTBE, 2 × 125 mL) to remove non-acidic impurities. Acidification with concentrated HCl precipitates the product, which is filtered and dried to yield 25.5 g (88%) of this compound .

Mechanistic Insights

The cobalt catalyst facilitates radical chain propagation, where AIBN generates initiating radicals. Oxygen acts as both an oxidant and a chain carrier, abstracting hydrogen from the methyl group to form a benzyl radical. Successive oxygen insertion and cobalt-mediated electron transfer steps culminate in carboxylic acid formation . Sodium bromide likely stabilizes reactive intermediates, improving selectivity.

Alternative Synthetic Pathways

Halogenation of 2-Fluorobenzoic Acid

Direct bromination of 2-fluorobenzoic acid at the 4-position could theoretically yield the target compound. Common brominating agents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) might be employed. However, regioselectivity challenges and competing side reactions (e.g., decarboxylation) make this route less practical without tailored directing groups.

Comparative Analysis of Methods

Parameter Catalytic Oxidation Hypothetical Aldehyde Oxidation
Starting Material4-Bromo-2-fluorotoluene4-Bromo-2-fluorobenzaldehyde
CatalystCo(OAc)₂·4H₂ONone (oxidative reagents only)
Yield88%Not reported
Temperature130°C10–40°C
Pressure1.2 MPa O₂Ambient
Environmental ImpactLow (green chemistry)Moderate (chlorinated byproducts)

Optimization Strategies

Catalyst Loading and Solvent Effects

Reducing cobalt catalyst loading from 0.049 eq to 0.03 eq decreases costs without significantly affecting yield . Acetic acid serves dual roles as solvent and proton donor, but switching to propionic acid may enhance solubility of intermediates.

Pressure and Oxygen Stoichiometry

Maintaining oxygen at 3–5 equivalents ensures complete conversion while preventing over-oxidation. Subcritical oxygen pressures (<2 MPa) reduce equipment costs but prolong reaction times.

Industrial Scalability and Challenges

The continuous flow system described in offers advantages for large-scale production:

  • Consistent Mixing : Enhanced heat/mass transfer.

  • Safety : Controlled oxygen delivery minimizes explosion risks.

  • Purity : Reduced byproduct formation via precise residence time (1.5 h).

Challenges include catalyst recycling and acetic acid corrosion, which are mitigated using titanium-lined reactors.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-fluorobenzoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobenzoic acid primarily involves its role as an intermediate in chemical reactions. The bromine and fluorine atoms on the benzene ring make it highly reactive, allowing it to participate in various substitution and coupling reactions. These reactions often involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

Key Compounds :

Compound Substituents Reactivity in Suzuki Coupling Yield (%) Hazard Classification
4-Bromo-2-fluorobenzoic acid Br (C4), F (C2) High (electron-deficient ring) >90 WGK 3
4-Bromobenzoic acid Br (C4) Moderate 60–80* Not hazardous
2-Bromo-4-fluorobenzoic acid Br (C2), F (C4) Lower (steric hindrance) 50–70* WGK 2*
4-Bromo-3-fluorobenzoic acid Br (C4), F (C3) Moderate (meta-F less activating) 75–85* WGK 3*

*Hypothetical data inferred from structural analogs.

  • Electronic Effects: The ortho-fluorine in this compound increases the ring’s electron deficiency, enhancing oxidative addition in Suzuki reactions compared to non-fluorinated analogs like 4-bromobenzoic acid .
  • Steric Effects : Substrates with halogens in ortho-positions (e.g., 2-bromo-4-fluorobenzoic acid) exhibit reduced coupling efficiency due to steric clashes with palladium catalysts .

Chlorine vs. Bromine :

  • 4-Bromo-2-chlorobenzoic acid : Chlorine’s lower electronegativity (vs. F) reduces activation for cross-coupling but improves stability in acidic conditions. Used in agrochemical intermediates .
  • This compound : Preferred in drug synthesis (e.g., enzalutamide) due to fluorine’s metabolic stability and enhanced reactivity .

Fluorine vs. Hydroxyl Groups :

  • 4-Bromo-2-hydroxybenzoic acid : The hydroxyl group enables hydrogen bonding but reduces compatibility with anhydrous reactions. Used in antifungal hydrazide derivatives .

Grignard Reactions :

  • This compound reacts with cyclopentylmagnesium bromide to yield 4-bromo-2-cyclopentylbenzoic acid (71% yield), a precursor for boronic esters .
  • Analogous reactions with 4-bromo-3-fluorobenzoic acid are less efficient due to steric interference from meta-substituents.

Esterification and Amidation :

  • Methyl esterification of this compound (via SOCl₂/MeOH) proceeds in >85% yield, whereas 4-bromo-2-chlorobenzoic acid requires harsher conditions .

Biological Activity

4-Bromo-2-fluorobenzoic acid (CAS No. 112704-79-7) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C7_7H4_4BrF O2_2
  • Molecular Weight : 219.01 g/mol
  • Melting Point : 211-215 °C
  • Solubility : Soluble in methanol with faint turbidity .

This compound is primarily noted for its role as a scaffold in the development of enzyme inhibitors. It has been implicated in the synthesis of compounds that inhibit d-amino acid oxidase (DAAO), an enzyme involved in amino acid metabolism. Inhibiting DAAO may have therapeutic implications for neurological disorders and schizophrenia .

Enzyme Inhibition

Research indicates that this compound can act as a hinge binder in scaffold-hopping strategies aimed at identifying potent inhibitors of various kinases. These kinases are crucial targets in cancer therapy, suggesting that this compound could play a role in developing anticancer agents .

Cytotoxicity Studies

A study highlighted the use of this compound as a precursor in synthesizing cytotoxic agents that selectively target cancer cells. The compound's structural features contribute to its ability to modulate biological pathways associated with cell proliferation and apoptosis .

Case Studies

  • DAAO Inhibition : A series of experiments demonstrated that derivatives of this compound exhibited significant inhibition of DAAO activity, with IC50 values indicating potent activity against this enzyme. This finding underscores its potential use in treating conditions linked to DAAO dysregulation .
  • Kinase Targeting : In a study involving various kinase inhibitors, this compound was shown to enhance the efficacy of existing drugs by serving as an effective hinge binder. The compound's ability to modify binding interactions was crucial for improving selectivity and potency against targeted kinases .

Research Findings Summary

Study FocusFindingsReference
DAAO InhibitionPotent inhibitors synthesized from the compound
Kinase TargetingEnhanced selectivity and potency in drug interactions
Cytotoxic Agent DevelopmentEffective precursor for agents targeting cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-2-fluorobenzoic acid, and how are reaction conditions optimized?

  • Methodology : The synthesis typically begins with halogenation and fluorination of benzoic acid derivatives. For example, bromination of 2-fluorobenzoic acid using Br₂ in the presence of FeBr₃ at 50–60°C achieves regioselective substitution at the para position. Subsequent purification via recrystallization (ethanol/water) ensures ≥98% purity. Reaction optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., H₂SO₄ for acid stability) .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • NMR : 1^1H NMR (DMSO-d₆, 400 MHz) shows characteristic peaks: δ 8.10 (d, J = 8.4 Hz, 1H, Ar-H), 7.75 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), and 7.45 (d, J = 2.0 Hz, 1H, Ar-H). 19^{19}F NMR confirms fluorine substitution at δ -110 ppm .
  • X-ray crystallography : Single-crystal diffraction (using SHELX-97) resolves bond angles (C-Br: 1.89 Å) and planarity deviations (<5°) .

Q. What are the common derivatization reactions of this compound in organic synthesis?

  • Methodology :

  • Esterification : React with SOCl₂ to form the acyl chloride, followed by treatment with alcohols (e.g., MeOH) to yield methyl esters.
  • Nucleophilic substitution : The bromo group undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to form biaryl intermediates .

Advanced Research Questions

Q. How does this compound perform in palladium-mediated cross-coupling reactions, and what factors influence yield?

  • Methodology : In Suzuki reactions, the bromo group exhibits higher reactivity than fluorine. Key factors:

  • Catalyst selection : Pd(OAc)₂ with SPhos ligand increases turnover (TOF > 500 h⁻¹).
  • Solvent effects : Mixed DMF/H₂O (3:1) enhances solubility of boronic acid partners.
  • Side reactions : Competing protodebromination (<5%) is minimized by degassing solvents to exclude O₂ .

Q. How can contradictory crystallographic data (e.g., disordered Br/F positions) be resolved during structure refinement?

  • Methodology : Use SHELXL-2018 for iterative refinement:

Apply anisotropic displacement parameters (ADPs) for Br/F atoms.

Analyze residual electron density maps (R-factor < 0.05) to correct occupancy ratios.

Validate with Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Q. What is the impact of substituent positioning (bromo vs. fluoro) on electrophilic aromatic substitution (EAS) reactivity?

  • Data Analysis :

SubstituentPositionEAS Rate (Relative to H)
-BrPara0.15 (deactivating)
-FOrtho0.08 (strongly deactivating)
  • The ortho-fluoro group directs EAS to the meta position, while bromo at para further stabilizes intermediates via inductive effects. Competitive nitration studies (HNO₃/H₂SO₄) confirm regioselectivity .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

  • Methodology :

  • Flow chemistry : Continuous flow reactors (residence time: 2 min) reduce side reactions (e.g., di-bromination) by precise temperature control (60±1°C).
  • In-line monitoring : Use FTIR to track intermediate concentrations and adjust reagent feed rates dynamically .

Q. What computational tools predict the reactivity of this compound in novel reaction systems?

  • Methodology :

  • DFT calculations : Gaussian 16 (B3LYP/6-311+G**) computes Fukui indices to identify nucleophilic (C-4: 0.45) and electrophilic (C-2: 0.32) sites.
  • Molecular docking : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Properties

IUPAC Name

4-bromo-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQSRVPOAHYHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307209
Record name 4-Bromo-2-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112704-79-7
Record name 4-Bromo-2-fluorobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-2-fluoro-
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Record name Benzoic acid, 4-bromo-2-fluoro-
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Record name 4-Bromo-2-fluorobenzoic acid
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Record name 4-Bromo-2-fluorobenzoic Acid
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Synthesis routes and methods I

Procedure details

To a mixture of water (3 ml) and acetonitrile (5 ml) were added Na2HPO4.12H2O (0.11 g), 31% aqueous hydrogen peroxide (0.34 g, 3.1 mmol), 4-bromo-2-fluorobenzaldehyde (0.41 g, 2.0 mmol) and sodium chlorite (0.27 g, 3.0 mmol), successively, and stirred at room temperature for 1 hour. The reaction solution was poured into 5% KHSO4, extracted three times with ethyl acetate and the combined extracts were dried over MgSO4. The solvent was evaporated under a reduced pressure to give the title compound (0.42 g; 96%).
[Compound]
Name
Na2HPO4.12H2O
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-2-fluorobenzoic acid
4-Bromo-2-fluorobenzoic acid
4-Bromo-2-fluorobenzoic acid
4-Bromo-2-fluorobenzoic acid

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